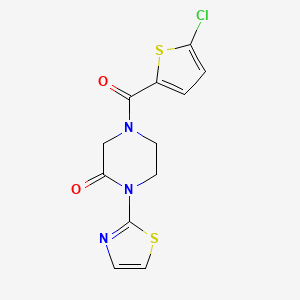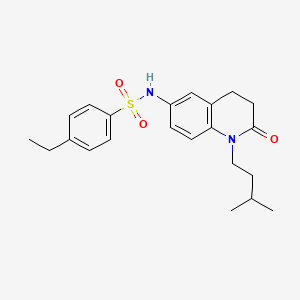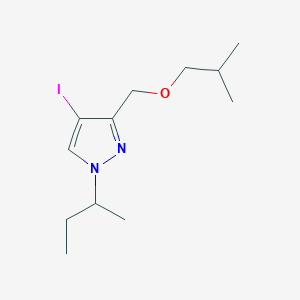
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized through various methods. This compound has been found to exhibit significant biological activities and has been used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is not fully understood. However, it has been found to exhibit inhibitory activity against various enzymes such as PDE4, PDE5, and PDE10. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. Inhibition of PDEs leads to an increase in the levels of cAMP and cGMP, which can result in various biological effects such as vasodilation, anti-inflammatory effects, and inhibition of tumor growth.
Biochemical and Physiological Effects:
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has been found to exhibit various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to exhibit antitumor effects by inhibiting the growth of various cancer cells. In addition, this compound has been found to exhibit antiviral effects by inhibiting the replication of various viruses such as human immunodeficiency virus (HIV) and hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several advantages for lab experiments. It is a potent inhibitor of various enzymes and exhibits significant biological activities. It is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous-based experiments. In addition, it has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for research on 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole. One direction is to study its effects on different biological systems in vivo. Another direction is to explore its potential applications in the treatment of various diseases such as inflammation, cancer, and viral infections. In addition, further studies are needed to understand its mechanism of action and its interactions with other enzymes and molecules in cells. Overall, 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has significant potential for various scientific research applications, and further studies are needed to fully explore its biological activities and potential applications.
Métodos De Síntesis
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can be synthesized through various methods. One of the most common methods is the reaction of 1,3-dibromo-2-butene with isobutyl alcohol and potassium carbonate in acetonitrile. The resulting product is then reacted with hydrazine hydrate and iodine to obtain 1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole. Other methods of synthesis include the reaction of 4-isobutoxymethyl-1-phenyl-1H-pyrazole-3-carboxylic acid with iodine and sodium hydride in DMF.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has been widely used in scientific research due to its significant biological activities. It has been found to exhibit potent inhibitory activity against various enzymes such as phosphodiesterase 4 (PDE4), phosphodiesterase 5 (PDE5), and phosphodiesterase 10 (PDE10). It has also been found to exhibit anti-inflammatory, antitumor, and antiviral activities. This compound has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
Propiedades
IUPAC Name |
1-butan-2-yl-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-5-10(4)15-6-11(13)12(14-15)8-16-7-9(2)3/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCQYZSTCBUWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)
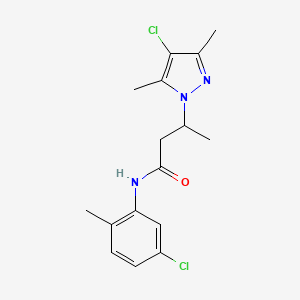
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)
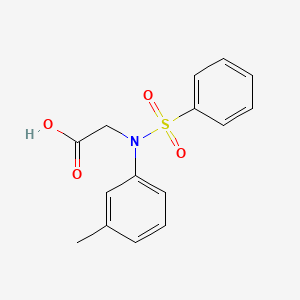
![2-propynyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2975455.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)
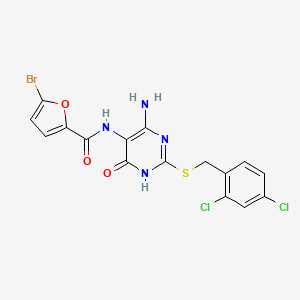
![6-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2975463.png)

